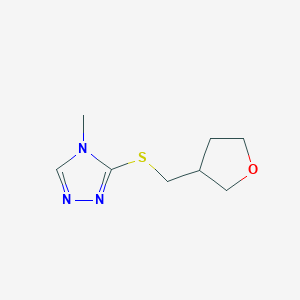
4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole, also known as MTMT, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Antagonists
Research indicates that derivatives of 4H-1,2,4-triazoles, including compounds similar to 4-methyl-3-(((tetrahydrofuran-3-yl)methyl)thio)-4H-1,2,4-triazole, have been evaluated as angiotensin II (AII) antagonists. These compounds were synthesized through various methods and tested both in vitro and in vivo. For instance, a specific compound (3-n-butyl-5-[(2-carboxybenzyl)thio]-4-[[2'-(1H-tetrazol-5-yl )biphenyl-4 - yl]methyl]-4H-1,2,4-triazole) demonstrated promising blocking capabilities against the AII pressor response in rats (Ashton et al., 1993).
Antileishmanial Activity
A study conducted theoretical calculations for 4-amino-1,2,4-triazole derivatives, including structures similar to the subject compound. The research focused on their potential antileishmanial activity. Notably, one of the derivatives demonstrated significant effectiveness against Leishmania infantum promastigots, suggesting potential applications in treating leishmaniasis (Süleymanoğlu et al., 2017).
Insecticidal Activity
Triazole derivatives have also been explored for their insecticidal properties. A series of triazole-thiol derivatives showed significant activity against Plodia interpunctella, a common pest. This highlights the potential of these compounds, including those similar to this compound, in agricultural applications (Maddila et al., 2015).
Antimicrobial Activities
Numerous studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. For instance, some newly synthesized compounds were tested for their effectiveness against various microorganisms, showing good to moderate antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Fungicide and Phytotoxic Activities
The fungicidal and phytotoxic activities of 1,2,3-triazoles derived from glycerol, closely related to the chemical structure , have been evaluated. Some derivatives showed high efficiency in controlling fungal pathogens like Colletotrichum gloeosporioides, with no significant phytotoxic effect. This opens avenues for their use in agriculture as potential fungicides (Costa et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-3-(oxolan-3-ylmethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-11-6-9-10-8(11)13-5-7-2-3-12-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOMLYDKRYTKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

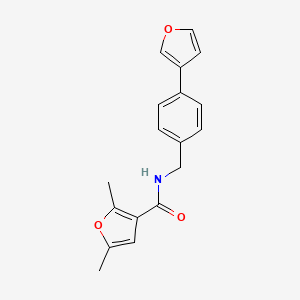
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
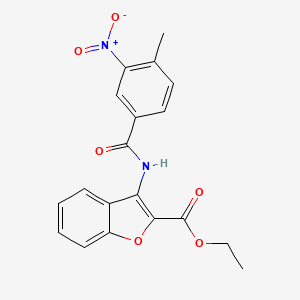

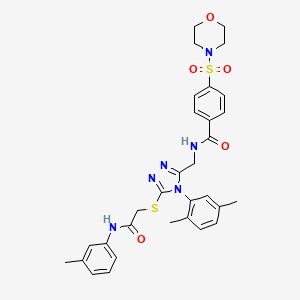
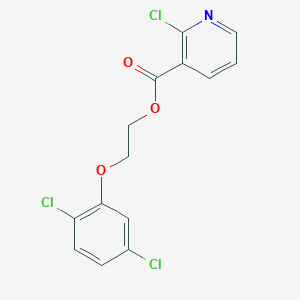
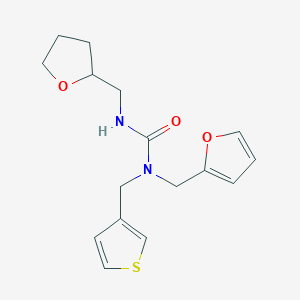
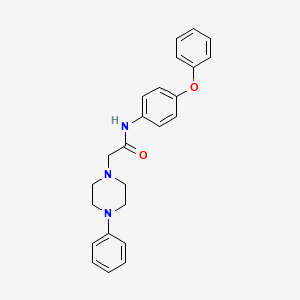
![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)
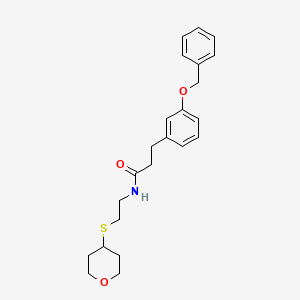
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)